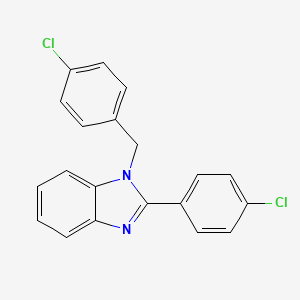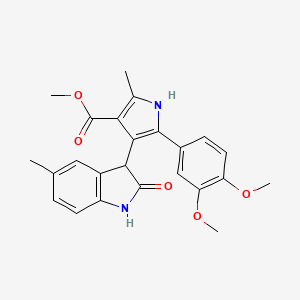![molecular formula C16H19N3O B10980046 2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B10980046.png)
2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines an oxazole ring with a nitrile group and an amino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-methylpropylamine with 2-phenylethylamine to form an intermediate, which is then cyclized to form the oxazole ring. The nitrile group is introduced in the final step through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce primary amines.
科学的研究の応用
2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The oxazole ring and nitrile group can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways.
類似化合物との比較
Similar Compounds
- 2-(dimethylamino)-2-methylpropyl](2-phenylethyl)amine
- (2-Amino-2-methylpropyl)(1-phenylethyl)amine
Uniqueness
2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its combination of an oxazole ring with a nitrile group and an amino substituent. This structure imparts specific chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C16H19N3O |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
2-(2-methylpropyl)-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H19N3O/c1-12(2)10-15-19-14(11-17)16(20-15)18-9-8-13-6-4-3-5-7-13/h3-7,12,18H,8-10H2,1-2H3 |
InChIキー |
KCQDIRNCRXBMDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC(=C(O1)NCCC2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B10979971.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B10979974.png)

![[4-chloro-3-(1H-pyrrol-1-yl)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10979979.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B10979980.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-(trifluoromethoxy)quinoline-3-carboxamide](/img/structure/B10979986.png)

![2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10980000.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide](/img/structure/B10980006.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylbenzamide](/img/structure/B10980016.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B10980029.png)
![N-cyclopentyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B10980037.png)
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980044.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10980045.png)